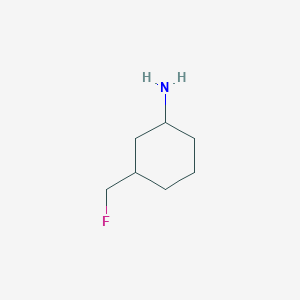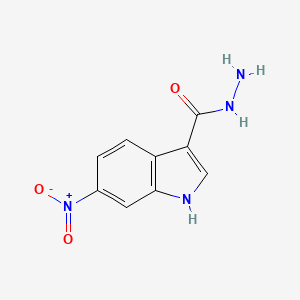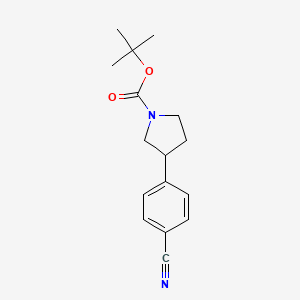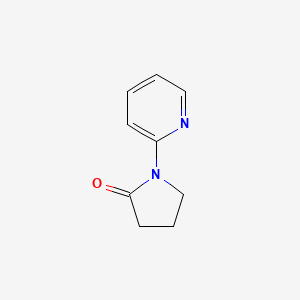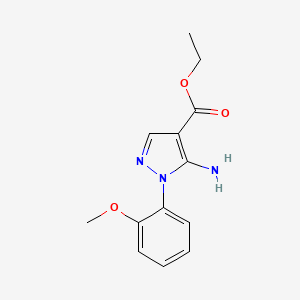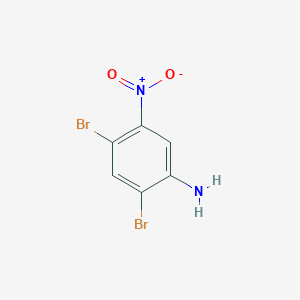![molecular formula C12H19BN2O3 B13687833 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester CAS No. 2765268-27-5](/img/structure/B13687833.png)
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester: is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo-oxazine core fused with a boronic acid ester group. The presence of the boronic acid ester moiety makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester typically involves multiple steps starting from commercially available pyrazoles. One common route includes the protection of the hydroxyethyl group on N1, followed by the regioselective formation of pyrazole-5-aldehydes. Subsequent deprotection and reduction steps lead to the formation of the desired heterocyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring high yields and purity through optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The boronic acid ester group allows for substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester is used as an intermediate in the synthesis of complex organic molecules. Its boronic acid ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules that may exhibit therapeutic properties.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and specialty chemicals. Its role as an intermediate in organic synthesis makes it valuable for the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester is primarily related to its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. This interaction involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination steps to yield the desired product .
Comparison with Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
- Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate
Comparison: Compared to these similar compounds, 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester is unique due to the presence of the boronic acid ester group. This functional group enhances its reactivity in cross-coupling reactions, making it a more versatile intermediate in organic synthesis. The other compounds listed lack this boronic acid ester group, which limits their applicability in such reactions .
Properties
CAS No. |
2765268-27-5 |
|---|---|
Molecular Formula |
C12H19BN2O3 |
Molecular Weight |
250.10 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-7-9-8-16-6-5-15(9)14-10/h7H,5-6,8H2,1-4H3 |
InChI Key |
PHSMUOACZLBFLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3CCOCC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


